molecular formula C18H14ClNO3S B285571 N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamide

N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamide

Cat. No. B285571
M. Wt: 359.8 g/mol
InChI Key: PTUMUSYQYKNVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamide, also known as N-(2-chloro-phenyl)-2-(2-naphthylsulfon-yl)acetamide or N-Cl-NSA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of prostaglandins, which are inflammatory mediators that are involved in the development of inflammation, pain, and fever. N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA has also been shown to inhibit the activity of neutrophils, which are immune cells that play a key role in the development of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA in lab experiments include its well-established mechanism of action and its ability to reduce inflammation, pain, and fever. However, the limitations of using N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA in lab experiments include its potential side effects and its limited solubility in water.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA. One potential direction is the development of new formulations of N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA that can improve its solubility in water. Another potential direction is the study of the potential side effects of N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA and the development of new compounds that can reduce these side effects. Additionally, the potential applications of N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA in the treatment of other inflammatory conditions, such as cancer and autoimmune diseases, should be explored.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA involves the reaction of 2-chlorobenzoic acid with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-naphthylsulfonyl)acetamideCl-NSA has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, fever, and pain.

properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C18H14ClNO3S/c19-16-7-3-4-8-17(16)20-18(21)12-24(22,23)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,20,21)

InChI Key

PTUMUSYQYKNVJO-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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